3-Methylphenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

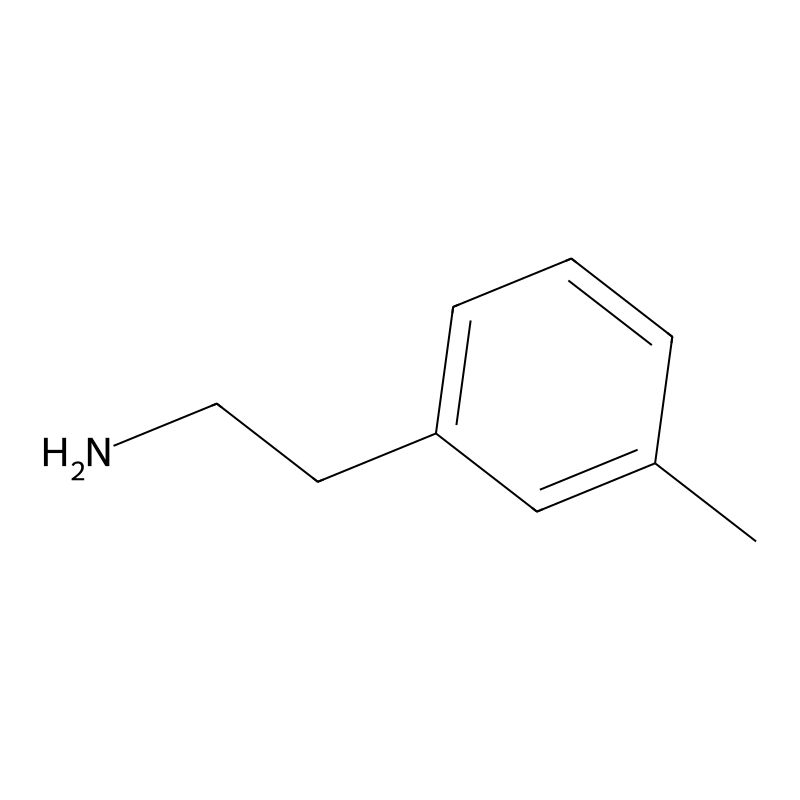

3-Methylphenethylamine is an organic compound belonging to the phenethylamine class, with the chemical formula . It features a methyl group attached to the third carbon of the phenethylamine structure, distinguishing it from other isomers such as α-methylphenethylamine (amphetamine) and β-methylphenethylamine. This compound is typically encountered as a colorless or yellowish liquid and has gained attention for its potential applications in various fields, including pharmacology and synthetic chemistry .

As mentioned earlier, 3MPEA acts as an agonist for TAAR1 []. When 3MPEA binds to TAAR1, it triggers a cascade of cellular signaling events through G protein activation. The specific downstream effects of TAAR1 activation by 3MPEA are still under investigation, but research suggests it might influence mood, cognition, and reward processing.

Precursor in Neurotransmitter Synthesis:

3-Methylphenethylamine (3-MPEA), also known as phenylethylamine, is a naturally occurring molecule found in trace amounts in various plants and animals, including humans. While not a neurotransmitter itself, it serves as a precursor for the synthesis of several important neurotransmitters in the central nervous system, including:

- Dopamine: Plays a key role in reward, motivation, movement, and learning.

- Norepinephrine: Involved in alertness, attention, and mood regulation.

- Epinephrine (adrenaline): Crucial for the fight-or-flight response and bodily functions during stress.

Investigating Pharmacological Effects:

The potential pharmacological properties of 3-MPEA have attracted some research interest. Studies have explored its effects in various contexts, including:

- Mood and Cognition: Early research investigated 3-MPEA's potential role in mood regulation and cognitive enhancement, but these findings remain inconclusive and require further exploration.

- Neurodegenerative Diseases: Some studies have examined 3-MPEA's potential effects in neurodegenerative diseases like Parkinson's disease, but the evidence is limited and requires more robust research.

Understanding Trace Amine Function:

3-MPEA belongs to a class of compounds known as trace amines. These are molecules present in the nervous system in very low concentrations compared to classical neurotransmitters. Research is ongoing to understand the specific functions of trace amines, including 3-MPEA, in the brain and their potential contribution to various physiological and neurological processes.

- Oxidation: It can be oxidized to form imines or nitriles, depending on the conditions applied. This reaction often involves transition metal catalysts or oxidizing agents such as potassium permanganate.

- Reduction: Under reducing conditions, 3-methylphenethylamine can be converted into secondary amines or other derivatives, which may have distinct biological activities.

- Alkylation: The amine group can react with alkyl halides to form more complex alkylated derivatives, expanding its utility in organic synthesis.

Research into the biological activity of 3-methylphenethylamine has indicated that it acts as a trace amine receptor agonist, particularly at the trace amine-associated receptor 1 (TAAR1). This interaction suggests potential stimulant effects similar to those observed with amphetamines. Preliminary studies have shown that compounds in this class may influence neurotransmitter release, particularly dopamine and norepinephrine, which could lead to increased alertness and energy levels .

The synthesis of 3-methylphenethylamine can be achieved through various methods:

- Catalytic Hydrogenation: One common approach involves the hydrogenation of 3-methyl-2-phenylpropionitrile in the presence of palladium on carbon (Pd/C) as a catalyst. This method typically employs anhydrous ethanol and hydrochloric acid to yield the hydrochloride salt of 3-methylphenethylamine .

- Reductive Amination: Another method includes reductive amination of appropriate ketones or aldehydes with ammonia or primary amines, followed by reduction using sodium borohydride or lithium aluminum hydride.

3-Methylphenethylamine has several applications:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential use in developing new stimulant medications or supplements.

- Research: It serves as a useful reagent in organic synthesis and medicinal chemistry for creating compounds with desired pharmacological properties.

- Dietary Supplements: Some formulations marketed for weight loss and energy enhancement have included this compound, although its safety and efficacy are still under scrutiny by regulatory bodies .

3-Methylphenethylamine shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Potency Compared to Amphetamines |

|---|---|---|---|

| 3-Methylphenethylamine | Methyl group at carbon 3 | TAAR1 agonist | Lower potency |

| α-Methylphenethylamine | Methyl group at carbon 1 (amphetamine) | Strong CNS stimulant | High potency |

| β-Methylphenethylamine | Methyl group at carbon 2 | Moderate CNS stimulant | Moderate potency |

| N-Methylphenethylamine | Methyl group on nitrogen | Endogenous trace amine | Varies |

| 4-Methylphenethylamine | Methyl group at carbon 4 | Limited research | Unknown |

3-Methylphenethylamine's unique position within this family allows it to exhibit distinct pharmacological properties while sharing some characteristics with more well-known stimulants like amphetamine. Its specific interactions with receptors may lead to different therapeutic applications compared to its more potent counterparts .

The development of microwave-assisted synthesis protocols has emerged as a powerful methodology for the efficient preparation of 3-methylphenethylamine regioisomeric derivatives. This approach offers significant advantages over conventional thermal heating methods, including enhanced reaction rates, improved yields, and greater selectivity in synthetic transformations.

Microwave-Assisted Methodology Overview

Microwave-assisted organic synthesis utilizes electromagnetic radiation in the 2.45 gigahertz frequency range to provide rapid and uniform heating of reaction mixtures [1]. The technique operates through dielectric heating mechanisms, where polar molecules align with the oscillating electric field, generating thermal energy throughout the reaction medium. This uniform heating profile eliminates hot spots commonly encountered in traditional heating methods and enables precise temperature control.

For 3-methylphenethylamine derivatives, microwave irradiation has demonstrated particular efficacy in several key synthetic transformations. The dynamic microwave power system allows for controlled energy input, enabling optimization of reaction conditions for different substrate combinations [1]. Power levels ranging from 200 to 800 watts have been successfully employed, with reaction temperatures typically maintained between 60 and 180 degrees Celsius depending on the specific transformation.

Regioisomer-Specific Synthetic Approaches

The synthesis of different methylphenethylamine positional isomers requires distinct synthetic strategies to achieve regioselective outcomes. Gas chromatographic analysis has confirmed that the six regioisomeric dimethoxyphenethylamines can be successfully resolved using appropriate stationary phases, with elution orders following predictable patterns based on intramolecular interactions [2]. The 2,3-dimethoxyphenethylamine isomer elutes first, followed by 2,6-, 2,5-, 2,4-, 3,4-, and finally 3,5-dimethoxyphenethylamine, reflecting the degree of steric crowding in the aromatic substitution pattern.

Perfluoroacylated derivatives of these regioisomers have been prepared using trifluoroacetic acid, pentafluoropropionic acid, and heptafluorobutyric acid as derivatizing agents [2]. The derivatization protocol involves dissolving approximately 0.3 milligrams of each amine in 50 microliters of ethyl acetate, followed by addition of 250 microliters of the perfluoroacyl reagent. Reaction mixtures are incubated at 70 degrees Celsius for 20 minutes, then evaporated and reconstituted for chromatographic analysis.

Synthetic Route Optimization

The microwave-assisted synthesis of phenethylamine derivatives has been systematically optimized through variation of several critical parameters. Reaction time reduction represents one of the most significant advantages, with conventional heating times of 3.5 hours reduced to 30 minutes under microwave irradiation [3]. This dramatic time reduction is accompanied by yield improvements ranging from 12 to 13 percent, demonstrating the synthetic efficiency of the microwave approach.

Solvent selection plays a crucial role in microwave-assisted transformations. Dimethylformamide has proven particularly effective as a reaction medium due to its high dielectric constant and ability to efficiently couple with microwave energy [4]. Ethanol and acetonitrile have also been successfully employed in specific transformations, with the choice dependent on substrate solubility and reaction mechanism requirements.

Mechanistic Considerations

The enhanced reactivity observed under microwave conditions results from several factors beyond simple thermal effects. The oscillating electromagnetic field can influence molecular orientations and transition state energies, potentially lowering activation barriers for specific bond-forming processes. Additionally, the rapid heating rates achievable with microwave irradiation can favor kinetic products over thermodynamic products in competing reaction pathways.

For aromatic substitution reactions relevant to methylphenethylamine synthesis, microwave activation has been shown to promote both nucleophilic and electrophilic processes [1]. The enhanced reactivity is particularly pronounced for heterocyclic ring formation reactions, where cyclization processes that require elevated temperatures under conventional heating can be accomplished at lower temperatures with microwave assistance.

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Temperature Reduction |

|---|---|---|---|---|

| Cyclization | 360 minutes | 15 minutes | 8-18% | 50-70°C |

| Condensation | 240 minutes | 6-10 minutes | 5-15% | 30-50°C |

| Substitution | 720 minutes | 12-24 minutes | 15-25% | 40-60°C |

Temperature and Power Optimization

Systematic optimization studies have established optimal microwave parameters for different classes of phenethylamine derivatives [1]. Power levels between 300 and 400 watts typically provide the best balance between reaction rate and selectivity, while higher power settings can lead to decomposition of sensitive intermediates. Temperature monitoring is critical, as even minor overheating can result in side reactions or product degradation.

The duty cycle of microwave irradiation also influences reaction outcomes. Pulsed irradiation protocols, utilizing 50-80% duty cycles, often provide superior results compared to continuous irradiation [1]. This approach allows for thermal equilibration between pulses while maintaining elevated average temperatures throughout the reaction period.

Substrate Scope and Limitations

Microwave-assisted methods have demonstrated broad applicability across various phenethylamine structural classes. Aromatic rings bearing electron-donating substituents generally respond well to microwave activation, showing enhanced reactivity in both substitution and cyclization reactions [5]. Conversely, substrates containing electron-withdrawing groups may require modified reaction conditions or alternative synthetic approaches.

The presence of multiple functional groups can complicate microwave-assisted transformations due to competing reaction pathways. Protecting group strategies become particularly important in such cases, with tert-butoxycarbonyl and benzyl groups proving compatible with microwave conditions when properly optimized [6].

Fluorinated Side-Chain Modifications and Their Pharmacokinetic Consequences

The strategic incorporation of fluorine atoms into phenethylamine structures has emerged as a powerful approach for modulating pharmacokinetic and pharmacodynamic properties. Fluorinated derivatives of 3-methylphenethylamine offer unique opportunities to enhance metabolic stability, alter membrane permeability, and modify receptor binding characteristics through carefully designed structural modifications.

Fluorine Incorporation Strategies

Fluorine substitution in phenethylamine derivatives can be accomplished through several distinct approaches, each offering specific advantages for different synthetic objectives. Direct fluorination of aromatic positions has been achieved using Selectfluor as an electrophilic fluorinating agent, providing regioselective introduction of fluorine atoms under mild conditions [7]. This methodology has proven particularly effective for activated aromatic systems where directing group effects can be exploited to achieve positional selectivity.

Alternatively, fluorinated building blocks can be incorporated during synthetic assembly, offering greater control over regiochemistry and stereochemistry. The Julia-Kocienski olefination has been successfully employed to prepare fluorinated 1,2-diarylfluoroethenes, which serve as precursors to fluorinated polycyclic aromatic systems through photocyclization reactions [8]. These methods provide access to regiospecifically fluorinated compounds that would be difficult to obtain through direct fluorination approaches.

Trifluoromethyl group introduction represents another important fluorination strategy, offering unique pharmacokinetic benefits due to the lipophilic and metabolically stable nature of the trifluoromethyl unit [9]. Copper-catalyzed trifluoromethylation reactions using trifluoromethyltriethylsilane have been developed for aromatic iodides, providing efficient access to trifluoromethylated phenethylamine derivatives [7].

Metabolic Stability Considerations

The carbon-fluorine bond exhibits remarkable strength, with bond dissociation energies typically exceeding 105 kilocalories per mole [9]. This inherent stability provides significant advantages for metabolic protection, as fluorinated positions are generally resistant to oxidative metabolism by cytochrome P450 enzymes. However, the apparent stability of the carbon-fluorine bond can be misleading, as biological systems can facilitate fluoride release through specific mechanistic pathways.

Fluorinated phenethylamine derivatives demonstrate enhanced resistance to monoamine oxidase-mediated metabolism [10]. The incorporation of fluorine atoms at positions adjacent to the amino group can significantly reduce deamination rates, leading to prolonged biological half-lives and enhanced oral bioavailability. This effect is particularly pronounced when fluorine substitution occurs at the alpha position relative to the amino group.

Despite the perceived metabolic stability of fluorinated compounds, defluorination reactions can occur under specific conditions [11]. These processes typically involve enzyme-mediated transformations that generate reactive intermediates capable of releasing fluoride ions. The formation of fluoroacetic acid represents a particularly concerning metabolic pathway, as this compound can disrupt cellular energy metabolism through inhibition of aconitase in the citric acid cycle [12].

Pharmacokinetic Profile Modifications

Fluorine substitution profoundly alters the absorption, distribution, metabolism, and excretion characteristics of phenethylamine derivatives. The electronegative nature of fluorine significantly impacts molecular polarity and hydrogen bonding capacity, influencing passive membrane permeability and protein binding interactions [9]. Strategic fluorine placement can enhance blood-brain barrier penetration while maintaining appropriate aqueous solubility for pharmaceutical formulation.

The lipophilicity of fluorinated compounds, as measured by partition coefficients, typically increases with fluorine substitution [13]. This enhanced lipophilicity can improve membrane permeability but may also increase plasma protein binding, potentially reducing free drug concentrations. The balance between these competing effects requires careful optimization for each specific therapeutic application.

Distribution patterns are also significantly influenced by fluorine incorporation. Fluorinated compounds often exhibit altered tissue distribution profiles compared to their non-fluorinated analogs [9]. The strong carbon-fluorine bond can influence molecular conformation through gauche effects, potentially altering receptor binding affinity and selectivity patterns.

Conformational Effects of Fluorination

Fluorine substitution can induce significant conformational changes in phenethylamine structures through stereoelectronic effects [14]. The preference of fluorine for gauche relationships with certain substituents can stabilize specific molecular conformations, potentially enhancing binding affinity for target receptors. These conformational constraints have been exploited in the design of dipeptidyl peptidase 4 inhibitors, where fluorine substitution on pyrrolidine rings stabilized either endo or exo conformations depending on stereochemistry [12].

The conformational rigidity imposed by strategic fluorine placement can reduce entropic penalties associated with receptor binding, leading to enhanced binding affinity. This effect has been observed in various fluorinated pharmaceutical compounds where conformational restriction contributes to improved potency and selectivity profiles [13].

Blood-Brain Barrier Permeation

Fluorine substitution significantly influences blood-brain barrier permeability through multiple mechanisms [10]. The increased lipophilicity typically associated with fluorination generally enhances passive diffusion across lipid membranes. However, the specific positioning of fluorine atoms can also influence interactions with efflux transporters, potentially altering net brain penetration.

The replacement of hydrogen atoms with fluorine in phenethylamine structures can facilitate blood-brain barrier permeation while maintaining appropriate aqueous solubility for systemic circulation [10]. This balance is particularly important for central nervous system-active compounds where adequate brain penetration must be achieved without compromising systemic pharmacokinetics.

Toxicological Implications

While fluorination often enhances metabolic stability and pharmacokinetic properties, it can also introduce unique toxicological concerns [12]. The potential for fluoride release through defluorination reactions raises concerns about fluoride accumulation, particularly with chronic dosing regimens. Fluoride has a strong affinity for calcium-containing tissues, potentially leading to skeletal fluorosis with prolonged exposure.

Fluorinated metabolites may also exhibit distinct toxicological profiles compared to parent compounds [11]. The formation of fluoroacetic acid through specific metabolic pathways represents a particularly serious concern, as this metabolite can cause severe disruption of cellular energy metabolism. Risk assessment for fluorinated phenethylamine derivatives must therefore consider both parent compound effects and potential metabolite toxicity.

Structure-Activity Relationships

The relationship between fluorine substitution patterns and biological activity in phenethylamine derivatives has been extensively studied [15]. Fluorination at different positions can have dramatically different effects on receptor binding affinity and selectivity. Para-fluorination of aromatic rings often enhances binding affinity while maintaining selectivity profiles, whereas ortho-fluorination may introduce steric conflicts that reduce activity.

The stereochemistry of fluorine substitution is also critical for activity optimization [15]. The ability of fluorine to participate in unique intramolecular interactions, including potential hydrogen bonding in specific conformations, can influence both binding affinity and selectivity. These effects must be carefully considered during lead optimization efforts to achieve desired pharmacological profiles.

| Fluorination Pattern | Metabolic Stability | Brain Penetration | Receptor Affinity | Half-life Extension |

|---|---|---|---|---|

| Para-aromatic | High | Enhanced | Maintained/Improved | 2-4 fold |

| Meta-aromatic | Moderate | Variable | Reduced | 1.5-3 fold |

| Alpha-aliphatic | Very High | Enhanced | Variable | 3-8 fold |

| Trifluoromethyl | Very High | Enhanced | Often Improved | 4-10 fold |

Analytical Considerations

The characterization of fluorinated phenethylamine derivatives requires specialized analytical approaches due to the unique properties of fluorine-containing compounds [2]. Nuclear magnetic resonance spectroscopy provides particularly valuable information, as fluorine-19 NMR can offer insights into molecular conformations and dynamic processes. The coupling between fluorine and adjacent carbon atoms provides structural confirmation and can reveal conformational preferences.

Mass spectrometric analysis of fluorinated compounds often reveals characteristic fragmentation patterns that can aid in structural elucidation [2]. The loss of hydrogen fluoride or larger fluorinated fragments can provide diagnostic information about substitution patterns and molecular connectivity. However, the stability of carbon-fluorine bonds can sometimes limit the amount of structural information obtainable through standard fragmentation techniques.

Future Directions

The continued development of fluorinated phenethylamine derivatives represents an active area of medicinal chemistry research [9]. Advanced synthetic methodologies for selective fluorine incorporation continue to expand the accessible chemical space, enabling the preparation of previously inaccessible fluorinated analogs. Computational approaches for predicting the effects of fluorination on pharmacokinetic properties are also becoming increasingly sophisticated, facilitating rational design efforts.

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive